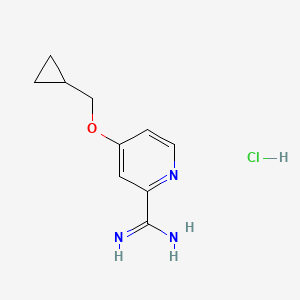

![molecular formula C7H6INO2 B1505404 6-Iodobenzo[d][1,3]dioxol-5-amine CAS No. 1000802-34-5](/img/structure/B1505404.png)

6-Iodobenzo[d][1,3]dioxol-5-amine

Vue d'ensemble

Description

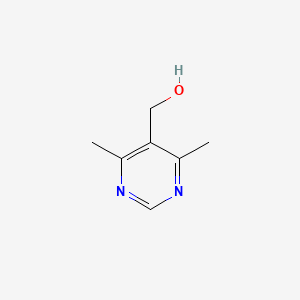

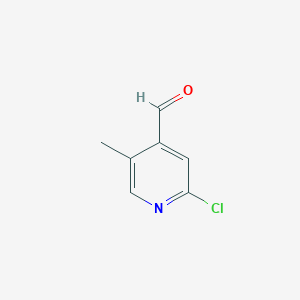

6-Iodobenzo[d][1,3]dioxol-5-amine is a chemical compound with the CAS number 1000802-34-5 . It has a molecular weight of 263.03 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Iodobenzo[d][1,3]dioxol-5-amine involves heating a solution of N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide and NaOH in ethanol and water to reflux for 4 hours . The mixture is then cooled and the solvent is removed under vacuum. The residue is partitioned between methylene chloride and water. The organic layer is washed with water, dried, and evaporated under vacuum to yield 6-iodobenzo[d][1,3]dioxol-5-amine .Molecular Structure Analysis

The molecular structure of 6-Iodobenzo[d][1,3]dioxol-5-amine is represented by the linear formula C7H6INO2 . The InChI code for this compound is 1S/C7H6INO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 .Physical And Chemical Properties Analysis

6-Iodobenzo[d][1,3]dioxol-5-amine is a solid at room temperature . It has a molecular weight of 263.03 .Applications De Recherche Scientifique

Oxidative Amination and Dehydrogenation

- Oxidative Amination and Dehydrogenation of Amines : Research highlights the use of o-Iodoxybenzoic acid (IBX) to efficiently mediate the dehydrogenation of amines, facilitating the synthesis of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions. This process proceeds via ionic pathways, revealing mechanistic insights into these transformations (Nicolaou et al., 2004).

Transition-Metal-Free Amination

- Transition-Metal-Free Amination of Benzoxazoles : A metal-free amination technique has been developed for benzoxazoles, utilizing catalytic amounts of tetrabutylammonium iodide (TBAI) and aqueous solutions of H2O2 or TBHP as co-oxidants, yielding 2-aminobenzoxazoles with excellent yields. Initial mechanistic experiments suggest the activation mode involves in situ iodination of the secondary amine (Froehr et al., 2011).

Electrochemically Promoted Amination

- Electrochemically Initiated Oxidative Amination : An electrochemically promoted coupling of benzoxazoles and amines to form 2-aminobenzoxazoles has been developed, utilizing catalytic quantities of a tetraalkylammonium halide redox catalyst under constant current conditions. This approach avoids the use of excess chemical oxidant and simplifies the workup process (Gao et al., 2014).

Amine Dehydrogenation

- Electrocatalyst for Amine Dehydrogenation : DDQ has been identified as an electrochemical oxidation catalyst for secondary amines, demonstrating a mechanism for virtual hydrogen storage by removing a hydrogen equivalent from an amine. Computational studies have provided mechanistic details of this process (Luca et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-iodo-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMNGYVZGVGPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705414 | |

| Record name | 6-Iodo-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodobenzo[d][1,3]dioxol-5-amine | |

CAS RN |

1000802-34-5 | |

| Record name | 6-Iodo-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

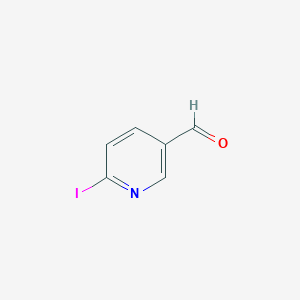

![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/no-structure.png)

![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)